molecular formula C4H8NaO3+ B3395410 Sodium oxybate CAS No. 502-85-2

Sodium oxybate

Número de catálogo B3395410
Número CAS: 502-85-2
Peso molecular: 127.09 g/mol
Clave InChI: XYGBKMMCQDZQOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium oxybate is used to reduce the number of cataplexy (weak or paralyzed muscles) attacks or excessive daytime sleepiness (EDS) in patients with narcolepsy . Narcolepsy is an uncontrollable desire for sleep or a sudden attack of deep sleep .


Molecular Structure Analysis

Sodium oxybate has a molecular formula of C4H7NaO3 and a molecular weight of 126.09 g/mol . It is the sodium salt of gamma-hydroxybutyrate (GHB), an endogenous compound and metabolite of the neurotransmitter GABA .


Physical And Chemical Properties Analysis

Sodium oxybate is a sodium salt of gamma-hydroxybutyric acid, an endogenous cerebral inhibitory neurotransmitter and a metabolite of the inhibitory neurotransmitter GABA . More detailed physical and chemical properties are not well-documented in the available literature.

Aplicaciones Científicas De Investigación

Treatment of Idiopathic Hypersomnia

  • Application Summary : Sodium Oxybate (SXB) has been used in a phase 3, monocentric, double-blind, randomized, parallel group, placebo-controlled trial for the treatment of Idiopathic Hypersomnia (IH), a rare central hypersomnolence disorder characterized by excessive daytime sleepiness, prolonged nighttime sleep, and sleep inertia .
  • Methods of Application : Eligible participants aged 18–60 years with IH were randomly assigned to treatment with SXB or placebo. After a 2-week screening without any CNS drugs and never exposed to oxybate, patients started a 6-week individual twice nightly up-titration scheme from 4.5 g to a maximum of 9 g .
  • Results : The treatment resulted in a clinically meaningful improvement in adults with IH, reducing excessive sleepiness on the Epworth Sleepiness Scale (ESS), improving wakefulness on the Maintenance of Wakefulness Test (MWT), and decreasing IH severity on the Idiopathic Hypersomnia Severity Scale (IHSS) after 8 weeks .

Treatment of Narcolepsy

  • Application Summary : Sodium Oxybate is a medication used to treat symptoms of narcolepsy, which include sudden muscle weakness and excessive daytime sleepiness .
  • Methods of Application : The specific methods of application can vary, but it is generally administered orally. The dosage and frequency are determined by a healthcare professional, taking into account the patient’s condition and response to therapy .

Improvement of Daytime Functioning

  • Application Summary : Sodium Oxybate has been found to improve daytime functioning in patients with sleep disorders. This includes being able to go through the day without falling asleep, being better able to sleep through the night, getting more done at work or school, and being better able to socialize with friends or family .
  • Methods of Application : The specific methods of application can vary, but it is generally administered orally. The dosage and frequency are determined by a healthcare professional, taking into account the patient’s condition and response to therapy .
  • Results : Approximately 69% of participants found it easier to go through the day without falling asleep, 91% were better able to sleep through the night, 64% were able to get more done at work or school, and 64% were better able to socialize with friends or family .

Treatment of Refractory Narcolepsy

  • Application Summary : Sodium Oxybate has been used for the treatment of refractory narcolepsy, a condition where symptoms persist despite treatment .
  • Methods of Application : The specific methods of application can vary, but it is generally administered orally. The dosage and frequency are determined by a healthcare professional, taking into account the patient’s condition and response to therapy .

Once-nightly Narcolepsy Drug

  • Application Summary : A new version of a narcolepsy drug that patients take once at bedtime — rather than at bedtime and again in the middle of the night — safely and effectively improved symptoms in a trial led by a researcher at Stanford Medicine .
  • Methods of Application : The drug the researchers were investigating, ON-SXB, is an extended-release version of sodium oxybate, which requires twice-nightly dosing .
  • Results : In the trial, ON-SXB decreased cataplexy attacks and daytime sleepiness more effectively than a placebo, while increasing clinicians’ ratings of the overall condition of study participants . Its safety profile was favorable, with side effects that were similar to those caused by the twice-nightly version of sodium oxybate .

Improvement of Symptoms in a Phase 3 Randomized Clinical Trial

  • Application Summary : The results from the phase 3 REST-ON clinical trial demonstrated clinically meaningful improvements with FT218, a novel once-nightly formulation of sodium oxybate (SXB), in patients with narcolepsy .
  • Methods of Application : Narcolepsy patients aged ≥16 years were randomized 1:1 to uptitration of ON-SXB (4.5, 6, 7.5, and 9 g) or placebo .
  • Results : All three doses of ON-SXB demonstrated clinically meaningful, statistically significant improvement versus placebo . For ON-SXB 9 g versus placebo, increase in mean sleep latency was 10.8 versus 4.7 min .

Safety And Hazards

Sodium oxybate is associated with CNS adverse reactions, including seizure, respiratory depression, decreases in the level of consciousness, coma, and death . It is also associated with a risk for substance misuse and abuse . Half of the patients experienced at least one side effect, and 26.6% had to stop treatment due to limiting side effects. Nausea, mood swings, and enuresis were the most commonly reported side effects .

Direcciones Futuras

A phase 3 study has found that an extended-release version of sodium oxybate reduces daytime sleepiness and attacks of muscle weakness in narcolepsy patients . Sodium oxybate has largely become a first-line treatment for patients with narcolepsy . A new version of a narcolepsy drug that patients take once at bedtime safely and effectively improved symptoms in a trial led by a researcher at Stanford Medicine .

Propiedades

IUPAC Name

sodium;4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name sodium oxybate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_oxybate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048940
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sodium Oxybate

CAS RN

502-85-2
Record name Sodium Oxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM OXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-147
Details https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxybate
Reactant of Route 2
Sodium oxybate
Reactant of Route 3
Sodium oxybate
Reactant of Route 4
Sodium oxybate
Reactant of Route 5
Reactant of Route 5
Sodium oxybate
Reactant of Route 6
Sodium oxybate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.